2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide

Solid-phase synthesis Formulation development Weighing and dispensing accuracy

2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide (CAS 106321-35-1) is a synthetic small molecule belonging to the chloroacetamide-glycinamide hybrid class, with the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol. It features a chloroacetyl group on the aniline nitrogen and a diethylacetamide side chain, giving it a dual reactive character.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
CAS No. 106321-35-1
Cat. No. B009254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide
CAS106321-35-1
Synonyms2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyJYLLMBJNBRRGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-(2-Chloroacetyl)anilino)-N,N-diethylacetamide (CAS 106321-35-1): Core Physicochemical and Structural Identity for Informed Procurement


2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide (CAS 106321-35-1) is a synthetic small molecule belonging to the chloroacetamide-glycinamide hybrid class, with the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol [1]. It features a chloroacetyl group on the aniline nitrogen and a diethylacetamide side chain, giving it a dual reactive character. The compound is a crystalline solid at room temperature with a measured melting point of 79–80 °C [1] and a predicted boiling point of ~409.9 °C [2]. Its computed LogP of ~1.34–1.87 indicates moderate lipophilicity, and it possesses a topological polar surface area of ~40.6 Ų . These baseline properties distinguish it from simpler chloroacetanilides and establish its suitability as a versatile intermediate in organic synthesis and early-stage drug discovery programs.

Dual-reactive chloroacetamide-glycinamide hybrid scaffold
Crystalline solid at ambient temperature
Moderate lipophilicity compatible with CNS research

Why 2-(N-(2-Chloroacetyl)anilino)-N,N-diethylacetamide Cannot Be Replaced by Generic Chloroacetanilides or Simple Acetamides


The substitution of 2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide with a generic chloroacetanilide or simple glycinamide would fundamentally alter reaction outcomes, biological target engagement, and physicochemical handling. Its unique N-phenyl-N-(diethylcarbamoylmethyl) substitution pattern creates a tertiary amide scaffold inaccessible to primary or secondary chloroacetanilides such as 2-chloroacetanilide (CAS 533-17-5) or 2-chloro-N-phenylacetamide (CAS 587-65-5) [1]. This structural feature confers a distinct combination of chloroacetyl electrophilicity for nucleophilic substitution and a diethylamide moiety that modulates lipophilicity (LogP ~1.3 vs. ~1.3–2.1 for simpler analogs) and eliminates hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1 for secondary amides), directly impacting membrane permeability and off-target binding profiles . Furthermore, the compound's solid-state properties—a sharp melting point of 79–80 °C compared to 88–90 °C for 2-chloroacetanilide or the liquid state of N,N-diethyl-2-chloroacetamide—dictate different handling, purification, and formulation workflows [2]. These multidimensional differentiations render generic replacement scientifically unsound for applications requiring precise reactivity control, defined pharmacokinetic properties, or reproducible solid-phase processing.

Tertiary amide vs. secondary amide
Zero HBD may shift membrane permeability and off-target binding profiles relative to mono-HBD analogs.
Crystalline solid vs. liquid or different melt
Solid form enables precise weighing and solid-phase workflows; liquid or high-melting analogs may not transfer directly.
Orthogonal reactivity not available in simpler analogs
Chloroacetyl and pre-installed diethylamide group provide two synthetic handles; single-site analogs limit diversification.

Quantitative Differentiation Evidence: 2-(N-(2-Chloroacetyl)anilino)-N,N-diethylacetamide vs. Closest Structural Analogs


Solid-State Handling Advantage: Crystalline vs. Liquid Physical Form at Ambient Temperature

2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide is a crystalline solid with a sharp melting point of 79–80 °C, enabling precise weighing, reproducible solid-phase reaction setups, and straightforward purification by recrystallization [1]. In contrast, N,N-diethyl-2-chloroacetamide (CAS 2315-36-8)—a common alternative reagent—is a liquid at ambient temperature (melting point ~25.7 °C predicted), complicating accurate gravimetric dispensing and limiting its suitability for solid-phase synthetic protocols . 2-Chloroacetanilide (CAS 533-17-5), while also a solid, melts at 88–90 °C and lacks the tertiary amide functionality necessary for downstream transformations requiring a pre-installed diethylamide group [2].

Solid-State Form
Data to verify
Target: crystalline solid, MP 79–80°C; Comparator: N,N-diethyl analog, liquid (MP ~25.7°C predicted)
Supports solid-phase synthetic and formulation workflows
Comparator melting point is predicted; experimental confirmation advised.
Solid-phase synthesis Formulation development Weighing and dispensing accuracy

Hydrogen-Bond Donor Deficiency: Zero HBD Confers Superior Membrane Permeability Potential

2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of its fully substituted amide nitrogen atoms . This stands in contrast to 2-chloroacetanilide (CAS 533-17-5) and 2-chloro-N-phenylacetamide (CAS 587-65-5), both of which contain one HBD from the secondary amide N–H group [1]. According to Lipinski's and Veber's drug-likeness rules, each hydrogen-bond donor imposes an estimated permeability penalty of approximately 0.5–1.0 log unit reduction in passive membrane diffusion. The absence of HBDs in the target compound nominally predicts an up to 10-fold permeability advantage over mono-HBD analogs, a critical consideration for CNS-targeted or intracellular probe design [2].

H-Bond Donor Count
Class-level
Target: HBD = 0; Comparator: 2-chloroacetanilide, HBD = 1; estimated ~3–10× permeability advantage (in silico)
May support cell-permeable probe design context
Passive permeability prediction; requires experimental validation.
Drug-likeness CNS penetration Blood-brain barrier permeability

Acute Toxicity Benchmark: Intraperitoneal LD₅₀ of 250 mg/kg in Mice Provides a Defined Safety Window

The acute intraperitoneal (i.p.) toxicity of 2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide has been determined experimentally in rodents, yielding an LD₅₀ value of 250 mg/kg in mice [1]. For the closest functional analog for which comparable data exist—2-chloro-N-phenylacetamide (CAS 587-65-5)—the reported mouse i.p. LD₅₀ is 900 mg/kg, indicating an approximately 3.6-fold lower acute toxicity (higher LD₅₀) for the simpler analog [2]. This differential toxicity profile is consistent with the enhanced electrophilicity conferred by the dual chloroacetyl–diethylamide architecture, which may increase reactivity toward biological nucleophiles. No lethality beyond the LD₅₀ endpoint was reported for the target compound, and the data provide a quantitative basis for dose selection in preclinical pharmacology studies [1].

Acute Toxicity (LD50)
Data to verify
Target: mouse i.p. LD50 = 250 mg/kg; Comparator: 2-chloro-N-phenylacetamide, 900 mg/kg
Supports in vivo dose-range finding studies
LD50 from aggregated database; independent confirmation recommended.
In vivo safety margin Dose-range finding Preclinical toxicology

Synthetic Utility: Orthogonal Reactivity from Chloroacetyl and Tertiary Amide Motifs Enables Sequential Derivatization

The compound's dual functional architecture—a chloroacetyl electrophile and a pre-installed N,N-diethylacetamide group—provides orthogonal synthetic handles not available in simpler chloroacetanilides. The chlorine atom undergoes facile nucleophilic substitution with amines, thiols, and alkoxides to generate diverse N-aryl glycinamide libraries, while the tertiary amide remains intact under substitution conditions, preserving the diethylamide pharmacophore for subsequent modifications [1]. By comparison, 2-chloroacetanilide (CAS 533-17-5) offers only a single reactive chlorine site and a secondary amide that may undergo competing N-alkylation or acylation under basic conditions, reducing chemoselectivity. The N-aryl 2-chloroacetamide scaffold class is well-established for generating heterocyclic systems including imidazoles, pyrroles, thiazolidine-4-ones, and thiophenes via intramolecular cyclization following initial nucleophilic displacement [2].

Synthetic Orthogonality
Class-level
Target: 2 reactive sites (chloroacetyl + diethylamide); Comparator: 1 reactive site (chloroacetyl only)
Enables divergent library synthesis from a single intermediate
Versatility based on N-aryl chloroacetamide class precedent.
Divergent synthesis Heterocycle construction Nucleophilic substitution

Predicted LogP Differentiation: Moderate Lipophilicity Balances Solubility and Permeability vs. Hydrophilic or Lipophilic Analogs

The computed octanol-water partition coefficient (LogP) for 2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide ranges from 1.34 (ACD/LogP) to 2.13 (Molbase LogP), reflecting moderate lipophilicity [1]. This places the compound in an optimal range for oral absorption (typically LogP 1–3) and distinguishes it from more hydrophilic analogs such as 2-chloro-N-phenylacetamide (LogP ~2.1) or the markedly more lipophilic herbicide analog diethatyl (LogP ~2.5) . The LogP value correlates with anticipated solubility in common organic solvents (dichloromethane, ethyl acetate, acetone) while maintaining sufficient aqueous solubility for biochemical assay compatibility—a balance not achieved by highly lipophilic chloroacetamide herbicides.

Lipophilicity (LogP)
Computed / Source review
Target: LogP 1.34–2.13; Comparator: diethatyl LogP 2.47, acetochlor ~3.0
Moderate lipophilicity may support oral bioavailability research
LogP computed via different algorithms; experimental determination advised.
Lipophilicity optimization ADME prediction Formulation vehicle selection

Biological Target Annotations: Distinct Receptor Interaction Profile vs. Simpler Chloroacetanilides

The compound (designated GB-115 in pharmacological literature) has been annotated as a central cholecystokinin-1 (CCK₁) receptor antagonist with demonstrated anxiolytic activity in non-human primate models at an oral dose of 0.002 g (~2 mg), comparable in efficacy to phenazepam but without initial overactivation and sleep disturbance side effects [1][2]. Additionally, the compound has shown anti-inflammatory activity attributed to its glycine-containing retropeptide character [3]. These pharmacological annotations are absent for simpler chloroacetanilides such as 2-chloroacetanilide or 2-chloro-N-phenylacetamide, which are primarily characterized as antifungal agents (MIC 32–256 μg/mL against Aspergillus niger) or synthetic intermediates. The target annotation profile provides a distinct biological rationale for selecting this compound in neuroscience and inflammation research programs.

CCK1 Receptor Annotation
Source review
Reported CCK1 antagonist; anxiolytic-like effect in NHP isolation model (0.002 g oral)
Supports CNS receptor engagement studies
Annotation from pharmacological literature; full selectivity panel not available; RUO context only.
Receptor pharmacology CNS drug discovery Anxiolytic development

Optimized Application Scenarios for 2-(N-(2-Chloroacetyl)anilino)-N,N-diethylacetamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Anxiolytic Lead Optimization Leveraging CCK₁ Receptor Antagonism

The annotated CCK₁ receptor antagonist activity and demonstrated anxiolytic efficacy in non-human primates [1] position this compound as a structurally distinct starting point for CNS drug discovery. Unlike classical benzodiazepine anxiolytics, the compound's zero hydrogen-bond donor count (HBD = 0) predicts superior passive blood-brain barrier penetration , potentially enabling lower effective doses and reduced peripheral side effects. The moderate LogP (~1.3–2.1) falls within the optimal CNS drug space, and the crystalline solid form facilitates precise formulation development for oral administration. The existing acute toxicity benchmark (LD₅₀ = 250 mg/kg i.p. in mice) provides a defined safety margin for preclinical dose escalation studies [2].

Divergent Heterocyclic Library Synthesis Using Orthogonal Chloroacetyl and Diethylamide Functionality

The compound's chloroacetyl group serves as an electrophilic handle for nucleophilic displacement, while the pre-installed N,N-diethylacetamide remains intact, enabling sequential derivatization strategies [1]. This orthogonal reactivity allows the construction of diverse heterocyclic scaffolds—imidazoles, pyrroles, thiazolidine-4-ones, and thiophenes—from a single common intermediate through intramolecular cyclization after initial substitution. The crystalline solid form (MP 79–80 °C) ensures accurate stoichiometric control in parallel synthesis, and the moderate lipophilicity (LogP ~1.34) ensures compatibility with standard organic solvents for high-throughput purification . This scenario is particularly advantageous for medicinal chemistry groups seeking to rapidly explore structure-activity relationships around the glycinamide pharmacophore.

In Vivo Pharmacological Studies Requiring Defined Toxicological Baseline

For research programs requiring acute in vivo efficacy or toxicological assessment, this compound offers the advantage of an experimentally determined intraperitoneal LD₅₀ value of 250 mg/kg in mice [1]. This quantitative toxicity benchmark, combined with the compound's known pharmacokinetic detectability (HPLC-UV detection limit of 10 ng/mL in rat plasma ), enables rigorous dose-response study design that is not possible with uncharacterized chloroacetamide analogs. The solid physical form allows accurate formulation of suspensions or solutions for oral gavage or intraperitoneal injection, and the moderate LogP ensures adequate bioavailability without excessive tissue accumulation.

Agrochemical Intermediate Development with Differentiated Reactivity vs. Commercial Chloroacetamide Herbicides

Unlike commercial chloroacetamide herbicides such as acetochlor (LogP ~3.0, liquid at RT) or diethatyl (LogP ~2.5) that are optimized for soil persistence and plant uptake, this compound's lower lipophilicity (LogP ~1.3–2.1) and crystalline solid form make it more suitable as a synthetic intermediate for functionalized agrochemicals requiring aqueous-phase reactivity or solid-supported synthesis [1]. The presence of both chloroacetyl and diethylamide moieties enables the construction of pro-pesticide architectures where the diethylamide group can be hydrolyzed in planta to release the active carboxylic acid species. The established synthetic methodology for N-aryl 2-chloroacetamide derivatization provides a validated pathway for generating focused agrochemical libraries.

Application
Selection Property
Validation Focus
CNS receptor target engagement studies
Zero HBD tertiary amide with moderate LogP
CCK1 receptor binding and functional assay confirmation
Divergent heterocyclic library synthesis
Orthogonal chloroacetyl and diethylamide groups
Reaction scope and chemoselectivity validation
In vivo dose-range finding studies
Defined acute toxicity benchmark
LD50 reproducibility in target species/strain
Agrochemical intermediate R&D
Crystalline solid and moderate lipophilicity
Functional group compatibility in agrochemical scaffolds
Quote Request

Request a Quote for 2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.